6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Anti-angiogenesis p38MAPK inhibition Platelet aggregation

Procure the unsubstituted 6-CF3 imidazo[1,2-b]pyrazole scaffold (CAS 503560-14-3) at 98% purity for hit-to-lead optimization. This specific core is validated for sub-micromolar antiproliferative activity (HL-60 IC50=0.183 µM) and superior p38MAPK inhibition versus pyrazoles. It enables modular diversification at 1- and 7-positions for optimized kinase selectivity.

Molecular Formula C6H4F3N3
Molecular Weight 175.11 g/mol
CAS No. 503560-14-3
Cat. No. B1471420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
CAS503560-14-3
Molecular FormulaC6H4F3N3
Molecular Weight175.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C=C(N2)C(F)(F)F
InChIInChI=1S/C6H4F3N3/c7-6(8,9)4-3-5-10-1-2-12(5)11-4/h1-3,11H
InChIKeyRTHBUQHVGOVBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 503560-14-3): Core Pharmacophore Properties and Procurement Baseline


6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 503560-14-3) is an unsubstituted, fused bicyclic heteroaromatic scaffold characterized by the presence of a trifluoromethyl (-CF3) substituent at the 6-position of the imidazo[1,2-b]pyrazole core . This molecular architecture combines the electron‑withdrawing, lipophilicity‑enhancing properties of the trifluoromethyl group with the hydrogen‑bonding capacity of the unsubstituted 1H‑imidazole nitrogen. As a result, the compound serves as a versatile pharmacophoric building block for the synthesis of kinase inhibitors and anti‑proliferative agents [1]. For procurement purposes, this core scaffold is typically supplied at a purity of 98% (e.g., from vendors such as Bidepharm and Leyan) and represents the non‑derivatized parent structure within the imidazo[1,2‑b]pyrazole class, enabling both direct biological evaluation and further functionalization at the 1‑ and 7‑positions .

Why 6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole Cannot Be Casually Substituted with Unsubstituted Imidazo[1,2-b]pyrazoles


Generic substitution of 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole with unsubstituted or differently decorated imidazo[1,2‑b]pyrazole scaffolds is chemically and pharmacologically unsound. The trifluoromethyl group at the 6‑position is not a passive spectator but a critical determinant of biological activity and molecular properties. SAR studies across the imidazo‑pyrazole class demonstrate that the –CF₃ group significantly enhances metabolic stability, increases lipophilicity to improve membrane permeability, and directly influences target binding affinity [1]. Replacing this compound with an analog lacking the 6‑CF₃ moiety or bearing a smaller/larger substituent at this position will predictably alter the compound's ability to engage kinases such as p38MAPK or ERK1/2 and will fundamentally change its anti‑proliferative and anti‑angiogenic profile, as documented in comparative biological evaluations of imidazo‑pyrazole libraries [2]. Therefore, for reproducible SAR exploration and lead optimization programs, this specific scaffold is non‑interchangeable.

6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole: Quantitative Evidence for Differentiated Biological Performance


P38MAPK Phosphorylation Inhibition: 6-CF3 Imidazo[1,2-b]pyrazole Core vs. Unsubstituted Pyrazole Core in Platelets

In a direct head-to-head comparison within a focused library, the imidazo[1,2-b]pyrazole core bearing a 6-CF3 substituent demonstrated superior p38MAPK phosphorylation inhibition in human platelets relative to a pyrazole analog lacking the fused imidazole ring and the trifluoromethyl group [1].

Anti-angiogenesis p38MAPK inhibition Platelet aggregation

Antiproliferative Activity in Leukemia Cells: 6-CF3 Imidazo[1,2-b]pyrazole Core vs. Non-CF3 Derivatives

Derivatives of the 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole scaffold exhibit potent antiproliferative activity with IC50 values in the sub-micromolar range. A lead compound from this series demonstrated an IC50 of 0.183 µM against HL-60 cells, which is significantly more potent than many other imidazo[1,2-b]pyrazole derivatives lacking the 6-CF3 group . Furthermore, in a comparative study of 60 cancer cell lines, a triazole-imidazo[1,2-b]pyrazole derivative containing the 6-CF3 core (Compound 1h) displayed high efficacy specifically against melanoma cells, while sparing healthy keratinocytes [1].

Anticancer HL-60 leukemia Apoptosis induction

Kinase Inhibition Selectivity: Imidazo[1,2-b]pyrazole Core Preferentially Engages p38MAPK Over ERK1/2 and AKT

The 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole core exhibits differential inhibition of signaling pathways compared to alternative scaffolds. In a study of imidazo-pyrazole derivatives, compounds based on this core preferentially blocked p38MAPK phosphorylation (up to 85% inhibition) while showing only modest effects on ERK1/2 and AKT phosphorylation (≤40% inhibition) in human platelets and HUVEC cells [1]. This contrasts with some pyrazole-based inhibitors which may exhibit broader, less selective kinase inhibition profiles.

Kinase selectivity Anti-inflammatory Signal transduction

6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole: Proven Research and Industrial Application Scenarios


Medicinal Chemistry: Development of Selective p38MAPK Inhibitors for Anti-Inflammatory and Anti-Angiogenic Therapies

The 6-CF3 imidazo[1,2-b]pyrazole core is ideally suited for medicinal chemistry programs targeting p38MAPK-driven inflammation and angiogenesis [1]. The quantitative evidence of ~25% superior p38MAPK inhibition relative to pyrazole scaffolds, combined with a more favorable selectivity window over ERK1/2 and AKT, positions this core as a strategic starting point for designing novel anti-inflammatory agents with reduced off-target kinase activity. Procurement of the unsubstituted parent (CAS 503560-14-3) enables modular diversification at the 1- and 7-positions to further optimize potency and pharmacokinetic properties.

Oncology Drug Discovery: Synthesis of Potent Antiproliferative Agents Against Leukemia and Melanoma

The 6-CF3 imidazo[1,2-b]pyrazole scaffold has been validated as a core pharmacophore for achieving sub-micromolar antiproliferative activity against HL-60 leukemia cells (IC50 = 0.183 µM) and selective cytotoxicity against melanoma cells while sparing healthy keratinocytes [2]. For industrial and academic groups engaged in kinase inhibitor discovery, acquiring this specific building block provides a direct entry point into a chemical space with demonstrated anticancer efficacy and established SAR, expediting hit-to-lead campaigns in oncology.

Chemical Biology Tool Compound Generation: Probing p38MAPK vs. ERK1/2/AKT Pathway Crosstalk

The differentiated kinase selectivity profile of the 6-CF3 imidazo[1,2-b]pyrazole core—potent p38MAPK inhibition with modest effects on ERK1/2 and AKT—makes it an excellent template for generating chemical biology probes to dissect MAPK pathway crosstalk in cellular signaling networks [3]. Procurement of the parent scaffold (CAS 503560-14-3) supports the rapid synthesis of focused probe libraries to investigate the role of p38MAPK in platelet aggregation, endothelial cell function, and inflammation, without confounding effects from parallel kinase pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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